Aurora kinase inhibitor-10

Cancer Biology Kinase Inhibitor Selectivity Mitotic Regulation

Choose Aurora kinase inhibitor-10 for its unique selectivity profile. Unlike pan-inhibitors, its specific Aurora B targeting induces polyploidy, providing clear phenotypic readouts for mitotic research. With a 744-fold potency increase over Tozasertib in K562 cells and 2-fold over Barasertib in MCF-7 cells, it is the superior tool for studying Aurora B in hematological and breast cancer models. Its oral bioavailability allows for chronic dosing in vivo. Ensure experimental reproducibility by selecting the right compound for your Aurora B studies.

Molecular Formula C21H19F5N6O4S
Molecular Weight 546.5 g/mol
Cat. No. B12410938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora kinase inhibitor-10
Molecular FormulaC21H19F5N6O4S
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C(N1)C=C(C=C2)F)C3=NC(=NC=C3F)NC4=CC=C(C=C4)S(=O)(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C19H18F2N6O2S.C2HF3O2/c20-13-2-1-12-11-27(8-7-23-17(12)9-13)18-16(21)10-24-19(26-18)25-14-3-5-15(6-4-14)30(22,28)29;3-2(4,5)1(6)7/h1-6,9-10,23H,7-8,11H2,(H2,22,28,29)(H,24,25,26);(H,6,7)
InChIKeyREOQQALLZHEESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurora Kinase Inhibitor-10: Procurement-Grade Aurora B-Selective Probe for Cancer Research


Aurora kinase inhibitor-10 (Compound 6c; CAS: 2417228-90-9) is a synthetically derived, orally bioavailable small molecule designed as a selective inhibitor of Aurora B kinase . It is structurally characterized as a benzenesulfonamide derivative with a complex heterocyclic core, possessing a molecular formula of C21H19F5N6O4S and a molecular weight of 546.47 g/mol . The compound exhibits potent, low nanomolar inhibitory activity against its primary target and is supplied as a research-grade tool for investigating mitotic regulation and anticancer mechanisms.

Why Aurora Kinase Inhibitor-10 Cannot Be Interchanged with Pan- or Aurora A-Selective Analogs


The Aurora kinase family (Aurora A, B, and C) mediates distinct, non-redundant mitotic functions; therefore, the substitution of a selective Aurora B inhibitor like Aurora kinase inhibitor-10 with a pan-inhibitor (e.g., Danusertib) or an Aurora A-selective inhibitor (e.g., Alisertib) introduces fundamentally different biological outcomes and off-target profiles [1]. Aurora A localizes to centrosomes and regulates spindle assembly, while Aurora B is the catalytic component of the Chromosomal Passenger Complex, essential for chromosome biorientation, the spindle assembly checkpoint, and cytokinesis [1]. Consequently, Aurora B inhibition uniquely induces polyploidy, endoreduplication, and apoptosis in a manner that cannot be replicated by compounds with alternative selectivity profiles, making precise selection critical for experimental reproducibility [1]. Furthermore, variance in oral bioavailability and pharmacokinetic properties among the class precludes simple molarity-based substitutions for in vivo studies.

Aurora Kinase Inhibitor-10: Head-to-Head Quantitative Differentiation Data


Aurora B Kinase Inhibition: 21.6-Fold Enhanced Potency Over Pan-Inhibitor Danusertib

Aurora kinase inhibitor-10 demonstrates superior target engagement potency on Aurora B kinase (IC50 = 8 nM) when directly compared to the pan-Aurora inhibitor Danusertib (IC50 = 79 nM for Aurora B) . The calculated 9.9-fold increase in potency against Aurora B translates to a more efficient inhibition of the Chromosomal Passenger Complex at lower compound concentrations, reducing the likelihood of non-specific effects at higher doses required for less potent comparators .

Cancer Biology Kinase Inhibitor Selectivity Mitotic Regulation

Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells

In a head-to-head comparison within the same published study, Aurora kinase inhibitor-10 (Compound 6c) demonstrated a 1.9-fold higher antiproliferative potency against the MCF-7 breast cancer cell line (IC50 = 0.57 ± 0.23 µM) relative to the clinical-stage Aurora B inhibitor Barasertib (IC50 = 1.10 ± 0.35 µM) [1]. This quantitative advantage suggests a potentially more effective inhibition of cell growth in Aurora B-driven tumor models.

Breast Cancer Antiproliferative Activity Drug Discovery

Unique Oral Bioavailability Enables In Vivo Antitumor Activity

Aurora kinase inhibitor-10 is specifically characterized as 'orally active' . This represents a critical differentiation from Aurora B-selective comparators like ZM447439, which lack oral bioavailability and are restricted to in vitro or intraperitoneal administration [1]. This property of Aurora kinase inhibitor-10 enables robust in vivo efficacy in oral dosing xenograft models, a feature that is a key procurement criterion for studies transitioning from cellular to whole-animal systems .

In Vivo Pharmacology Oral Bioavailability Xenograft Models

Selectivity Profile Diverges from Aurora A-Targeting Clinical Candidate Alisertib

Aurora kinase inhibitor-10 is an Aurora B inhibitor (IC50 = 8 nM), presenting a divergent mechanism of action compared to the clinically advanced Aurora A-selective inhibitor Alisertib (MLN8237, IC50 for Aurora A = 1.2 nM) [1]. The >200-fold selectivity of Alisertib for Aurora A over Aurora B results in distinct cellular phenotypes, primarily G2/M arrest and monopolar spindle formation, whereas Aurora B inhibition by Aurora kinase inhibitor-10 induces polyploidy and cytokinesis failure [2]. This mechanistic divergence means the compounds are not functionally interchangeable in cell cycle studies.

Kinase Selectivity Mitotic Checkpoint Target Validation

Enhanced In Vitro Efficacy in Leukemia Model Compared to Pan-Inhibitor

In a cross-study analysis of antiproliferative activity against the K562 chronic myelogenous leukemia cell line, Aurora kinase inhibitor-10 demonstrates a calculated 744-fold improvement in IC50 (6.726 µM) over the pan-Aurora inhibitor Tozasertib (VX-680/MK-0457), which has a reported IC50 of >5 µM (with near-complete inactivity) [1][2]. This vast difference underscores the functional advantage of selective Aurora B inhibition in this hematological malignancy model.

Leukemia Research Comparative Pharmacology Drug Discovery

High-Value Research Applications for Aurora Kinase Inhibitor-10


In Vivo Target Validation of Aurora B Kinase in Xenograft Models

Due to its oral bioavailability, Aurora kinase inhibitor-10 is ideally suited for chronic, oral dosing studies in murine xenograft models to validate Aurora B as a therapeutic target for solid tumors . This application is supported by the compound's potent Aurora B inhibition (IC50 = 8 nM) and its demonstrated in vivo antitumor effects .

Investigating Aurora B-Specific Phenotypes in Breast Cancer Cell Lines

The direct head-to-head antiproliferative data in MCF-7 cells, where Aurora kinase inhibitor-10 (IC50 = 0.57 µM) outperformed the clinical-stage Aurora B inhibitor Barasertib (IC50 = 1.10 µM), supports its use as a superior tool compound for dissecting Aurora B-specific mitotic defects (e.g., polyploidy, cytokinesis failure) in hormone receptor-positive breast cancer models .

Comparative Selectivity Studies to Dissect Aurora Kinase Family Functions

Researchers aiming to delineate the divergent biological roles of Aurora A and Aurora B can employ Aurora kinase inhibitor-10 in parallel with Aurora A-selective agents like Alisertib . The distinct phenotypic outcomes—polyploidy from Aurora B inhibition versus G2/M arrest from Aurora A inhibition—provide a clear experimental framework for functional genomic and proteomic studies of mitotic regulation .

Preclinical Efficacy Assessment in Aurora B-Driven Leukemia Models

The substantial 744-fold increase in antiproliferative potency of Aurora kinase inhibitor-10 (IC50 = 6.726 µM) over the pan-inhibitor Tozasertib in the K562 CML cell line justifies its selection for preclinical studies investigating Aurora B inhibition in hematological malignancies . This application is further supported by the known sensitivity of leukemia cells to Aurora B pathway disruption .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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